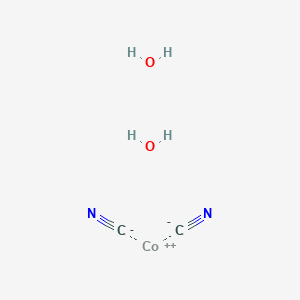
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide is a chemical compound with the molecular formula C24H26BrO2P. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triphenylphosphanium group and an ethoxy-oxobutyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide typically involves the reaction of triphenylphosphine with ethyl 4-bromobutyrate. The reaction is carried out under an inert atmosphere, such as argon, and the mixture is heated to 120°C under a condenser for 16 hours. After the reaction is complete, the mixture is allowed to cool to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes maintaining strict control over reaction conditions and ensuring the purity of the starting materials.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield products where the bromide ion is replaced by another nucleophile.
Scientific Research Applications
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other chemical compounds and materials
Mechanism of Action
The mechanism of action of (4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide involves its interaction with molecular targets through its triphenylphosphanium group. This interaction can facilitate various chemical reactions, including nucleophilic substitution and redox reactions. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (3-ethoxycarbonylpropyl)-triphenylphosphonium bromide
- (4-ethoxy-4-oxobutyl)triphenylphosphonium bromide
Uniqueness
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide is unique due to its specific combination of the ethoxy-oxobutyl moiety and the triphenylphosphanium group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .
Properties
Molecular Formula |
C24H27BrO2P+ |
|---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
(4-ethoxy-4-oxobutyl)-triphenylphosphanium;hydrobromide |
InChI |
InChI=1S/C24H26O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-11,13-18H,2,12,19-20H2,1H3;1H/q+1; |
InChI Key |
JPZMNVPVVYVXAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



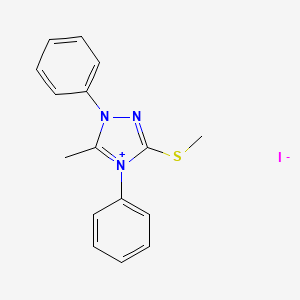
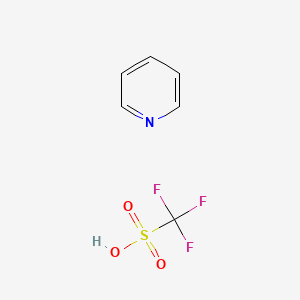

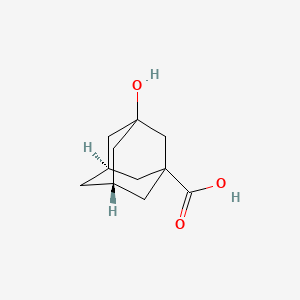
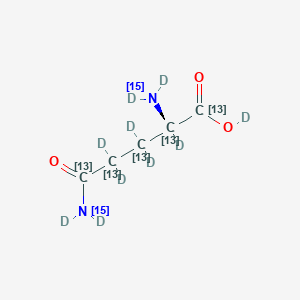
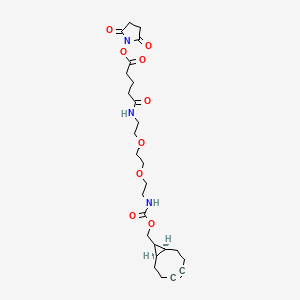
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)


